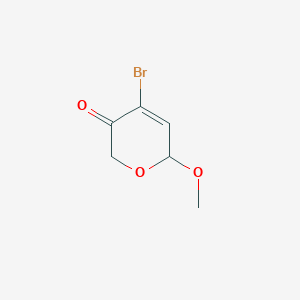

4-Bromo-6-methoxy-2h-pyran-3(6h)-one

Description

4-Bromo-6-methoxy-2H-pyran-3(6H)-one is a heterocyclic compound featuring a pyranone core substituted with bromine at position 4 and a methoxy group at position 6.

Properties

Molecular Formula |

C6H7BrO3 |

|---|---|

Molecular Weight |

207.02 g/mol |

IUPAC Name |

4-bromo-2-methoxy-2H-pyran-5-one |

InChI |

InChI=1S/C6H7BrO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3 |

InChI Key |

MHPVFUMEZDHXFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1C=C(C(=O)CO1)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₉H₈BrO₃

Molecular Weight : 232.06 g/mol

IUPAC Name : 4-bromo-6-methoxy-2H-pyran-3(6H)-one

The structure of this compound features a pyranone ring, characterized by a six-membered ring containing an oxygen atom and a ketone functional group. This unique structure contributes to its biological activity and reactivity in chemical synthesis.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug development due to its biological activity against various diseases.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications at the C-2 position have led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 1.56 µg/mL against gram-positive bacteria .

- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer effects, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. In vitro studies have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable building block in synthetic pathways.

Agrochemical Applications

Research has explored the use of pyran derivatives, including this compound, in agrochemical formulations. These compounds have been investigated for their potential as insecticides and herbicides, contributing to sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of this compound to evaluate their antimicrobial properties. The results highlighted that certain structural modifications significantly enhanced antibacterial activity against gram-positive bacteria:

| Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Original | 1.56 | Staphylococcus aureus |

| Modified A | 0.75 | Streptococcus sp. |

This case study emphasizes the importance of structural variations in optimizing antimicrobial efficacy.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro evaluations of this compound derivatives demonstrated dose-dependent cytotoxicity against cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 10 | High |

| HCT-116 | 15 | Moderate |

These findings suggest that the compound's derivatives could be developed into potential therapeutic agents for cancer treatment.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 4-Bromo-6-methoxy-2H-pyran-3(6H)-one and related compounds:

Electronic and Steric Effects

Substituent Position and Reactivity :

- The bromine atom in this compound (electron-withdrawing group at C4) may polarize the pyran ring, facilitating nucleophilic substitution at C4. In contrast, 4-Bromo-6-methyl-2H-pyran-2-one has a methyl group (electron-donating) at C6, reducing ring polarization.

- Methoxy groups (as in the target compound and 2-Bromo-3-methoxy-6-methyl-4H-pyran-4-one ) enhance solubility via oxygen lone pairs but introduce steric hindrance.

- Ketone Position: The ketone at C3 in the target compound differs from analogs with ketones at C2 or C4 (e.g., 4-Bromo-6-methyl-2H-pyran-2-one ).

Q & A

Q. Methodological Solutions :

- Standardized Assays : Use CLSI guidelines for MIC testing.

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH) for gram-negative activity.

- Triangulation : Validate results via orthogonal assays (e.g., time-kill curves and biofilm inhibition) .

Advanced: How to design experiments probing the α,β-enone system’s role in bioactivity?

Answer:

- Chemical Probes : Synthesize analogs with reduced enone conjugation (e.g., hydrogenated derivatives).

- In Vitro Assays :

- Enzyme Inhibition : Test against bacterial enoyl-ACP reductase.

- ROS Generation : Measure oxidative stress via DCFH-DA fluorescence.

- Computational Modeling : Dock the enone system into active sites (e.g., S. aureus FabI) using AutoDock Vina .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.